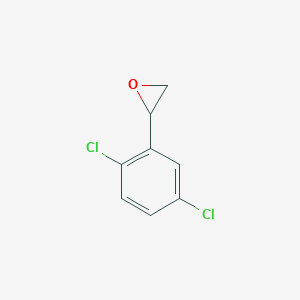

2-(2,5-Dichlorophenyl)oxirane

Description

BenchChem offers high-quality 2-(2,5-Dichlorophenyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Dichlorophenyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-5-1-2-7(10)6(3-5)8-4-11-8/h1-3,8H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBOOEJUTPHCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2783-27-9 | |

| Record name | 2-(2,5-dichlorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,5-Dichlorophenyl)oxirane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2,5-dichlorophenyl)oxirane, a valuable epoxide intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the prevalent synthetic strategies, with a primary focus on the robust and efficient Darzens-type condensation, specifically the Corey-Chaykovsky reaction, starting from 2,5-dichlorobenzaldehyde. A detailed, step-by-step experimental protocol is provided, accompanied by a thorough explanation of the underlying reaction mechanism. Furthermore, this guide outlines crucial aspects of reaction optimization, purification, and analytical characterization of the final product.

Introduction: The Significance of 2-(2,5-Dichlorophenyl)oxirane

Epoxides, or oxiranes, are a class of three-membered cyclic ethers that are highly sought-after intermediates in organic synthesis due to the significant ring strain that makes them susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity allows for the stereospecific introduction of two adjacent functional groups, a key structural motif in many biologically active molecules.

2-(2,5-Dichlorophenyl)oxirane, with its dichlorinated phenyl moiety, is a precursor to a range of complex molecules. The chlorine substituents can influence the electronic properties and metabolic stability of the final compounds, making this oxirane a valuable building block in medicinal chemistry. Its applications include the synthesis of novel antifungal agents, pesticides, and other pharmaceutical compounds.[1]

This guide will provide the necessary theoretical and practical knowledge for the successful synthesis and purification of this important chemical entity.

Strategic Approaches to the Synthesis of 2-(2,5-Dichlorophenyl)oxirane

There are two primary and scientifically sound strategies for the synthesis of 2-(2,5-dichlorophenyl)oxirane:

-

Route A: Darzens-Type Condensation from 2,5-Dichlorobenzaldehyde. This is the most direct and widely employed method. Specifically, the Corey-Chaykovsky reaction, which utilizes a sulfur ylide, offers high yields and stereoselectivity.[2][3] This approach involves the reaction of 2,5-dichlorobenzaldehyde with a methylene-transfer reagent.

-

Route B: Epoxidation of 2,5-Dichlorostyrene. This method involves the initial synthesis of 2,5-dichlorostyrene, followed by its epoxidation using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). While effective, this route requires an additional synthetic step to prepare the starting alkene.[4][5][6]

For the purpose of this in-depth guide, we will focus on Route A , as it represents a more convergent and efficient synthetic pathway.

The Corey-Chaykovsky Reaction: A Detailed Mechanistic Insight

The Corey-Chaykovsky reaction is a cornerstone of epoxide synthesis from carbonyl compounds. It involves the use of a sulfur ylide, typically generated in situ from a sulfonium or sulfoxonium salt and a strong base. The mechanism proceeds as follows:

-

Ylide Formation: A strong base, such as sodium hydride or potassium tert-butoxide, deprotonates the sulfonium salt (e.g., trimethylsulfonium iodide) to form the highly reactive sulfur ylide.

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 2,5-dichlorobenzaldehyde, forming a betaine intermediate.

-

Intramolecular Cyclization: The negatively charged oxygen of the betaine intermediate undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the sulfonium group. This results in the formation of the three-membered oxirane ring and the displacement of a neutral dialkyl sulfide (e.g., dimethyl sulfide) as a byproduct.

This concerted, irreversible cyclization is the driving force of the reaction and is responsible for the high efficiency of epoxide formation.

Caption: Mechanism of the Corey-Chaykovsky Reaction.

Detailed Experimental Protocol for the Synthesis of 2-(2,5-Dichlorophenyl)oxirane

This protocol is a self-validating system, with each step designed to ensure optimal yield and purity.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 2,5-Dichlorobenzaldehyde | 175.01 | 10.0 g | 0.057 | >98% |

| Trimethylsulfonium iodide | 204.04 | 12.8 g | 0.063 | >98% |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.5 g | 0.063 | 60% |

| Anhydrous Dimethyl Sulfoxide (DMSO) | - | 150 mL | - | Anhydrous |

| Diethyl Ether | - | 500 mL | - | Anhydrous |

| Saturated Ammonium Chloride Solution | - | 100 mL | - | - |

| Brine (Saturated NaCl solution) | - | 100 mL | - | - |

| Anhydrous Magnesium Sulfate | - | - | - | - |

| Round-bottom flasks (250 mL and 500 mL) | ||||

| Magnetic stirrer and stir bars | ||||

| Septa and needles | ||||

| Argon or Nitrogen gas supply | ||||

| Separatory funnel (500 mL) | ||||

| Rotary evaporator | ||||

| Chromatography column | ||||

| Silica gel (for column chromatography) | ||||

| Hexane and Ethyl Acetate (for chromatography) |

Step-by-Step Procedure

Safety First: This reaction should be performed in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Ylide Generation:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add sodium hydride (2.5 g, 0.063 mol of 60% dispersion).

-

Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane each time under an inert atmosphere.

-

Add anhydrous DMSO (100 mL) to the flask.

-

In a separate flask, dissolve trimethylsulfonium iodide (12.8 g, 0.063 mol) in anhydrous DMSO (50 mL).

-

Slowly add the trimethylsulfonium iodide solution to the sodium hydride suspension at room temperature. The reaction is exothermic, and the temperature should be maintained below 25°C using a water bath.

-

Stir the mixture for 1 hour at room temperature. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear to slightly yellow solution.

-

-

Epoxidation Reaction:

-

Dissolve 2,5-dichlorobenzaldehyde (10.0 g, 0.057 mol) in a minimal amount of anhydrous DMSO (approx. 20 mL).

-

Slowly add the aldehyde solution to the freshly prepared sulfur ylide solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), carefully quench the reaction by slowly adding the mixture to a beaker containing ice-cold water (200 mL).

-

Transfer the aqueous mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated ammonium chloride solution (1 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification

The crude product is typically a pale yellow oil. Purification is achieved by column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate).

-

The fractions containing the pure product (as determined by TLC) are collected and the solvent is removed under reduced pressure to yield 2-(2,5-dichlorophenyl)oxirane as a colorless oil.

A typical yield for this reaction is in the range of 85-95%.

Caption: Experimental workflow for the synthesis of 2-(2,5-Dichlorophenyl)oxirane.

Product Characterization

The identity and purity of the synthesized 2-(2,5-dichlorophenyl)oxirane should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons and the protons of the oxirane ring.

-

¹³C NMR will confirm the number of unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O-C stretching frequencies for the epoxide ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (189.04 g/mol for C₈H₆Cl₂O).[7]

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of 2-(2,5-dichlorophenyl)oxirane via the Corey-Chaykovsky reaction. The provided protocol, grounded in established chemical principles, offers a clear pathway for researchers to obtain this valuable synthetic intermediate in high yield and purity. The mechanistic insights and procedural details are intended to empower scientists in their research and development endeavors, particularly in the fields of medicinal chemistry and materials science.

References

- CN102838457A - Synthesis method of 2, 5-dichlorophenol - Google P

- CN104591973A - Preparation method of 2,5-dichlorophenol - Google P

-

Darzens reaction - Wikipedia. (URL: [Link])

-

Resolution of 2,2-Disubstituted Epoxides via Biocatalytic Azidolysis - AWS. (URL: [Link])

-

Darzens Condensation - Master Organic Chemistry. (URL: [Link])

-

2,5-Dichlorobenzaldehyde | 6361-23-5 - J&K Scientific LLC. (URL: [Link])

- US3149131A - Purification of oxiranes by reduction of carbonyl impurittes with trivalent nitrogencompounds - Google P

-

Darzens Reaction - Organic Chemistry Portal. (URL: [Link])

-

Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release - White Rose Research Online. (URL: [Link])

-

Synthesis of epoxides - Organic Chemistry Portal. (URL: [Link])

- US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google P

-

Mechanisms Of Epoxide Reactions | Chemical Reviews - ACS Publications. (URL: [Link])

-

Final epoxidation/deoxydichlorination and synthesis of diastereoisomeric analogs reagents and conditions - ResearchGate. (URL: [Link])

-

(R)-2-(2,5-Dichlorophenyl)oxirane | C8H6Cl2O | CID - PubChem. (URL: [Link])

-

18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (URL: [Link])

-

Anhydrous ZnCl2: A Highly Efficient Reagent for Facile and Regioselective Conversion of Epoxides to β - Growing Science. (URL: [Link])

-

Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. (URL: [Link])

-

Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26) - YouTube. (URL: [Link])

-

Epoxidation of Alkenes - YouTube. (URL: [Link])

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Darzens Reaction [organic-chemistry.org]

- 4. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. (R)-2-(2,5-Dichlorophenyl)oxirane | C8H6Cl2O | CID 30080578 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: 2-(2,5-Dichlorophenyl)oxirane

Executive Summary & Strategic Significance

2-(2,5-Dichlorophenyl)oxirane (CAS: 2783-27-9), also known as 2,5-Dichlorostyrene oxide , is a high-value organochlorine intermediate used primarily in the synthesis of chiral pharmaceutical building blocks and agrochemicals.[1][2] While its structural isomer, the 2,4-dichlorophenyl derivative, is the cornerstone of blockbuster antifungals (e.g., Miconazole, Ketoconazole), the 2,5-isomer represents a critical "chemical space" for Structure-Activity Relationship (SAR) exploration.[1][2]

Researchers utilize this compound to modulate steric and electronic properties in drug design, particularly for:

-

Next-Generation Antifungals: Exploring alternative substitution patterns to overcome azole resistance.[1][2]

-

Chiral Resolution Substrates: Serving as a model for enzymatic hydrolysis to produce enantiopure vicinal diols and amino alcohols.[1][2]

-

Bioactive Scaffolds: Synthesis of Factor XIIa inhibitors and urease inhibitors where the 2,5-dichloro motif provides optimal hydrophobic pocket filling.[1][2]

Physicochemical Profile

The following data characterizes the racemic mixture. Enantiopure forms (R- or S-) exhibit identical scalar properties but distinct optical rotation.[1][2]

| Property | Value | Technical Note |

| CAS Number | 2783-27-9 | Racemic mixture.[1][2] (R)-isomer: 30080578; (S)-isomer: 586960-49-8.[1][2] |

| IUPAC Name | 2-(2,5-Dichlorophenyl)oxirane | Often referred to as 2,5-Dichlorostyrene oxide.[1][2] |

| Molecular Formula | C₈H₆Cl₂O | Halogenated epoxide.[1][2] |

| Molecular Weight | 189.04 g/mol | Suitable for fragment-based drug design (FBDD).[1][2] |

| Physical State | Colorless to pale yellow liquid | Viscous oil at room temperature.[1][2] |

| Boiling Point | ~113–115 °C (at 0.5 mmHg) | Extrapolated atmospheric BP is ~280°C (decomposes).[1][2] |

| Density | 1.40 ± 0.05 g/cm³ | High density due to dichloro substitution.[1][2] |

| Solubility | DMSO, DCM, Methanol, Ethyl Acetate | Hydrophobic; practically insoluble in water.[1][2] |

| Lipophilicity (LogP) | ~2.6 | Moderate lipophilicity, ideal for membrane permeability.[1][2] |

Synthetic Pathways & Methodologies[1][2][3]

Two primary routes are established for high-yield synthesis.[1][2] The Corey-Chaykovsky reaction is preferred for laboratory scale due to mild conditions and high stereocontrol potential.[1][2]

Protocol A: Corey-Chaykovsky Epoxidation (Direct)[1][2]

This method converts 2,5-dichlorobenzaldehyde directly to the epoxide using a sulfur ylide.[1][2]

Reagents:

Step-by-Step Workflow:

-

Ylide Formation: Under nitrogen atmosphere, wash NaH with dry hexane to remove oil.[1][2] Suspend in dry DMSO. Add TMSOI portion-wise at room temperature. Stir for 30–60 minutes until hydrogen evolution ceases and the solution becomes clear (formation of dimethylsulfoxonium methylide).

-

Addition: Cool the ylide solution to 0–5 °C. Add 2,5-dichlorobenzaldehyde (dissolved in minimal DMSO) dropwise over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of aldehyde.[1][2]

-

Quench & Workup: Pour the reaction mixture into ice-cold brine. Extract with Diethyl Ether or Ethyl Acetate (3x).[1][2]

-

Purification: Wash combined organics with water (to remove DMSO) and brine. Dry over anhydrous Na₂SO₄.[1][2] Concentrate in vacuo.[1][2]

-

Yield: Expect 85–92% yield of pale yellow oil.

Protocol B: Chemo-Enzymatic Resolution (Chiral Synthesis)[1][2]

For asymmetric applications, a racemic epoxide is often resolved or synthesized via reduction of the corresponding chloroketone.[1][2]

-

Bioreduction: Use of specific ketoreductases (KREDs) or microbial reduction (e.g., Rhodococcus sp.) to yield (S)-2-chloro-1-(2,5-dichlorophenyl)ethanol with >99% ee.[1][2]

-

Cyclization: Treat the chiral chlorohydrin with aqueous NaOH/KOH in a biphasic system (e.g., Toluene/Water) to effect ring closure with inversion of configuration, yielding the (S)-epoxide (if starting from S-alcohol, mechanism dictates retention or inversion depending on kinetics, typically inversion at the chiral center if direct displacement occurs, but here the chiral center is the alcohol carbon).[1][2] Correction: Intramolecular Williamson ether synthesis retains the configuration at the chiral center relative to the carbon skeleton, but stereochemistry must be verified per specific enzyme outcome.[1][2]

Reactivity & Mechanistic Insights[1][2]

The chemical utility of 2-(2,5-Dichlorophenyl)oxirane lies in the regioselective ring-opening of the strained epoxide ring.[1][2]

Regioselectivity Rules[1][2]

-

Basic Conditions (Nucleophilic Attack): Nucleophiles (amines, azoles, thiols) predominantly attack the

-carbon (less substituted) due to steric hindrance from the bulky 2,5-dichlorophenyl group at the -

Acidic Conditions: Protonation of the epoxide oxygen activates the

-carbon (benzylic) for attack, stabilizing the developing positive charge via the aromatic ring (electronic control).[1][2]

Visualization: Reactivity Pathways[1][2]

Caption: Regioselective ring-opening pathways. Under basic conditions relevant to drug synthesis, nucleophilic attack occurs at the terminal (beta) carbon.[1][2]

Applications in Drug Development & SAR[1]

While the 2,4-isomer is famous for Miconazole and Isoconazole, the 2,5-isomer is critical for:

Structure-Activity Relationship (SAR) Libraries

In the optimization of azole antifungals, the position of chlorine atoms on the phenyl ring drastically affects:

-

Binding Affinity: The 2,5-substitution pattern alters the rotation angle of the phenyl ring within the CYP51 active site compared to the 2,4-isomer.[1][2]

-

Metabolic Stability: Changing Cl position blocks or exposes specific metabolic soft spots on the aromatic ring.[1][2]

Synthesis of Bioactive Intermediates

A key reaction involves the coupling of the epoxide with imidazole or triazole:[1]

Protocol: Azole Coupling

-

Mix: Epoxide (1 eq) + Imidazole (3 eq).

-

Solvent: DMF or solvent-free melt at 90–110 °C.

-

Catalyst: Potassium Carbonate (K₂CO₃) can enhance rate.[1][2]

-

Product: 1-(2-(2,5-Dichlorophenyl)-2-hydroxyethyl)-1H-imidazole.[1][2]

-

Relevance: This intermediate is a direct analog of the Miconazole alcohol precursor, used to test antifungal potency against resistant strains (e.g., Candida glabrata).[1][2]

Factor XIIa Inhibitors

Recent medicinal chemistry campaigns utilize the 2,5-dichlorobenzyl moiety (derived from this epoxide or its halide precursors) to design small-molecule inhibitors of Factor XIIa for antithrombotic therapy without bleeding risks.[1][2] The 2,5-substitution provides a unique fit in the S1 specificity pocket of the protease.[1][2]

Handling, Stability & Safety (E-E-A-T)

Safety Warning: This compound is an alkylating agent.[1][2] It is potentially mutagenic and a skin sensitizer.[1][2]

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Epoxides can hydrolyze slowly in the presence of moisture or polymerize with Lewis acids.[1][2]

-

Hazards:

-

Decontamination: Spills should be treated with aqueous sodium bisulfite or ethanolamine to open the ring and neutralize reactivity before disposal.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 30080578, (R)-2-(2,5-Dichlorophenyl)oxirane. Retrieved from [Link][1][2]

-

Bouckaert, C., et al. (2016). Design of New Selective Small-Molecular-Weight Inhibitors of FXIIa. 29ièmes Journées Franco-Belges de Pharmacochimie. (Highlighting the 2,5-dichlorophenyl moiety in drug design). Retrieved from [Link][1][2][3]

-

U.S. Food and Drug Administration (FDA). Isoconazole Structure and Regulatory Data. (Providing structural context for the 2,4- vs 2,5-isomer distinction). Retrieved from [Link][1][2]

-

Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1][2] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[1][2] (Foundational protocol for styrene oxide synthesis).

Sources

physical properties of 2-(2,5-Dichlorophenyl)oxirane

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2,5-Dichlorophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2,5-dichlorophenyl)oxirane, a molecule of significant interest in synthetic and medicinal chemistry. As a key building block, its physicochemical properties dictate its reactivity, handling, and potential applications. This document moves beyond a simple recitation of data, offering insights into the causality behind its characteristics and providing robust, field-proven protocols for its synthesis and analysis.

Core Molecular Attributes and Physicochemical Properties

2-(2,5-Dichlorophenyl)oxirane possesses a unique combination of a reactive oxirane ring and a sterically hindered and electronically modified dichlorophenyl group. These features are central to its chemical behavior and potential utility as a synthetic intermediate.

Structural and General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Cl₂O | [1] |

| Molecular Weight | 189.04 g/mol | [1][2] |

| CAS Number | 2783-27-9 | [2] |

| Physical Form | Liquid | [2] |

| Purity (Typical) | 95% | [2] |

Predicted and Analogous Physical Properties

| Property | Predicted/Analogous Value | Rationale and Source(s) |

| Boiling Point | ~230-245 °C (at 760 mmHg) | Based on the boiling point of 2-(4-chlorophenyl)oxirane (230 °C) and the predicted boiling point of 2-(2,4-dichlorophenyl)oxirane (244.6±40.0 °C). The second chlorine atom is expected to slightly increase the boiling point due to increased molecular weight and van der Waals forces.[3] |

| Density | ~1.3-1.4 g/mL (at 25 °C) | Extrapolated from the density of 2-(4-chlorophenyl)oxirane (1.283 g/mL at 25 °C). The additional chlorine atom is expected to increase the density.[3] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, dichloromethane, chloroform, methanol). | Based on the general solubility of chlorinated aromatic compounds and epoxides. The dichlorophenyl group imparts significant hydrophobicity.[4][5] |

| XLogP3 | 2.6 | A computed value indicating moderate lipophilicity, consistent with its expected solubility.[1] |

Synthesis and Characterization

The synthesis of 2-(2,5-dichlorophenyl)oxirane is most practically achieved through the epoxidation of 2,5-dichlorostyrene. This section details a robust, generalized protocol for this transformation.

Proposed Synthetic Workflow: Epoxidation of 2,5-Dichlorostyrene

The direct epoxidation of the corresponding styrene derivative is a reliable method for forming the oxirane ring. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation due to its relative stability and selectivity.

Caption: Proposed synthesis workflow for 2-(2,5-Dichlorophenyl)oxirane.

Experimental Protocol: Synthesis

Objective: To synthesize 2-(2,5-dichlorophenyl)oxirane via the epoxidation of 2,5-dichlorostyrene.

Materials:

-

2,5-Dichlorostyrene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium sulfite (Na₂SO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichlorostyrene (1 equivalent) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly add 10% aqueous Na₂SO₃ solution to quench the excess peroxide. Stir for 20 minutes.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and then with brine.

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(2,5-dichlorophenyl)oxirane.

Characterization: Expected Spectroscopic Signatures

-

¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the oxirane protons, likely as multiplets between δ 2.5 and 4.0 ppm. The aromatic protons will appear as multiplets in the δ 7.0-7.5 ppm region. The integration of these regions should correspond to a 3:3 proton ratio.

-

¹³C NMR (Carbon NMR): The spectrum should display two signals for the oxirane carbons in the δ 45-60 ppm range. The aromatic region will show signals for the six phenyl carbons, with the two carbons attached to chlorine atoms being downfield shifted.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected for the C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C-H stretching of the aliphatic protons on the oxirane ring (~3000-2850 cm⁻¹), and the characteristic C-O-C stretching of the epoxide ring (~1250 cm⁻¹ and 850-950 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 188, with a characteristic isotopic pattern (M+2 and M+4 peaks) due to the presence of two chlorine atoms.

Chemical Reactivity and Potential Applications

The primary driver of 2-(2,5-dichlorophenyl)oxirane's reactivity is the strained three-membered oxirane ring, making it susceptible to nucleophilic ring-opening reactions.[6] This reactivity is the foundation of its utility as a synthetic intermediate.

Caption: Reactivity and potential applications of 2-(2,5-Dichlorophenyl)oxirane.

The dichlorophenyl moiety can influence the regioselectivity of the ring-opening reaction and imparts specific properties to the resulting molecules. Dichlorinated phenyl groups are common in pharmaceuticals and agrochemicals, often enhancing binding affinity to biological targets or modifying metabolic stability.[7] Consequently, 2-(2,5-dichlorophenyl)oxirane is a valuable precursor for generating libraries of compounds for drug discovery and other applications.

Safety and Handling

As with any reactive chemical, proper handling of 2-(2,5-dichlorophenyl)oxirane is paramount. The following guidelines are based on information for this class of compounds.[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents. The compound should be stored at room temperature.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H341: Suspected of causing genetic defects.[2]

Conclusion

2-(2,5-Dichlorophenyl)oxirane is a valuable, albeit not extensively characterized, chemical intermediate. Its physical properties, while not fully documented, can be reliably estimated from related structures. The provided synthetic and analytical guidance offers a robust framework for its preparation and use in a research setting. Its inherent reactivity, coupled with the presence of the dichlorophenyl group, makes it a promising starting material for the synthesis of novel molecules in drug discovery and materials science.

References

-

PubChem. (n.d.). 2,5-Dichlorophenol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

- O'Brien, A. G., et al. (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Royal Society Open Science, 5(4), 171190.

-

Wikipedia. (2024, January 21). Guanfacine. Retrieved February 7, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Oxirane-2,2-dicarbonitrile, 3-(2-chlorophenyl)- (CAS 3513-08-4). Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). (R)-2-(2,5-Dichlorophenyl)oxirane. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2-[1-(2,5-Dichloro-phenyl)-ethoxymethyl]-oxirane. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Final epoxidation/deoxydichlorination and synthesis of diastereoisomeric analogs reagents and conditions. Retrieved February 7, 2026, from [Link]

-

Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN102491959B - Preparation method of oxirane derivative.

-

Growing Science. (2015). Anhydrous ZnCl2: A Highly Efficient Reagent for Facile and Regioselective Conversion of Epoxides to β-Chlorohydrins. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Structural, electronic and optical properties of 2,5-dichloro-p-xylene: experimental and theoretical calculations using DFT method. Retrieved February 7, 2026, from [Link]

- National Industrial Chemicals Notification and Assessment Scheme. (2015). Phenyloxirane and its isomers: Human health tier II assessment. Australian Government Department of Health.

-

Organic Syntheses. (n.d.). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][4][8]DITHIINYLIDENE (BEDT-TTF). Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved February 7, 2026, from [Link]

-

Scribd. (n.d.). Styrene Handling Guide for Industry. Retrieved February 7, 2026, from [Link]

-

YouTube. (2022, April 11). Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26). That Chemist (old). Retrieved February 7, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Oxirane, phenyl-. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

-

R.S. Hughes. (n.d.). SAFETY DATA SHEET. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2,2-Diphenyloxirane. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles. Chemical Society Reviews. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). EP0124009B1 - Process for the preparation of oxiranes.

-

MDPI. (n.d.). Estimation and Prediction of the Polymers' Physical Characteristics Using the Machine Learning Models. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Ring opening of optically active phenyl oxirane: FC vs. Grignard reaction. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Research Progress in Epoxidation of Light Small-Molecule Olefins. Retrieved February 7, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Oxirane – Knowledge and References. Retrieved February 7, 2026, from [Link]

-

PubMed. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide. Retrieved February 7, 2026, from [Link]

Sources

- 1. (R)-2-(2,5-Dichlorophenyl)oxirane | C8H6Cl2O | CID 30080578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2,5-dichlorophenyl)oxirane | 2783-27-9 [sigmaaldrich.com]

- 3. 2788-86-5 CAS MSDS (2-(4-CHLOROPHENYL)OXIRANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Buy 2-(4-Chlorophenyl)-1,3-dioxolane | 2403-54-5 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,5-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the IUPAC Nomenclature of 2-(2,5-Dichlorophenyl)oxirane

This guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound 2-(2,5-Dichlorophenyl)oxirane. Tailored for researchers, scientists, and drug development professionals, this document elucidates the systematic naming conventions, explores the underlying chemical principles, and contextualizes the compound's significance within synthetic and medicinal chemistry.

The Critical Role of Unambiguous Nomenclature in Drug Development

In the highly regulated landscape of pharmaceutical development, precision in chemical communication is paramount. An unambiguous and universally accepted naming system, such as that provided by IUPAC, is the bedrock of scientific reproducibility, intellectual property protection, and regulatory compliance.[1][2] Epoxides, or oxiranes, are a class of compounds frequently utilized as versatile synthetic intermediates in the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs).[3][4][5][6] Their inherent ring strain makes them highly reactive electrophiles, enabling stereospecific ring-opening reactions that are pivotal in drug synthesis.[6][7] Therefore, the ability to name a specific epoxide, such as 2-(2,5-Dichlorophenyl)oxirane, with absolute clarity is not merely an academic exercise but a critical component of the drug discovery and development pipeline.

Systematic Derivation of the IUPAC Name: A Step-by-Step Analysis

The IUPAC system provides a logical, rules-based approach to naming organic compounds.[2][8] The name "2-(2,5-Dichlorophenyl)oxirane" is deconstructed below to illustrate the application of these principles.

Step 1: Identification of the Parent Heterocycle

The core structure is a three-membered ring containing two carbon atoms and one oxygen atom. According to IUPAC preferred nomenclature, such a heterocycle is named oxirane .[9][10][11] This is the parent name of the compound. Alternative, but less preferred, naming conventions include treating the epoxide as an "epoxy" substituent on an alkane chain or naming it as an oxide of the corresponding alkene.[9][12] For systematic and preferred naming, "oxirane" is the foundation.

Step 2: Numbering the Oxirane Ring

The numbering of the oxirane ring is unique and follows a strict protocol. The oxygen atom is always assigned position 1 .[9][11][13] The two carbon atoms are then numbered as positions 2 and 3. In the case of a monosubstituted oxirane, the carbon atom bearing the substituent is assigned position 2 . This ensures the substituent receives the lowest possible locant.

Step 3: Identification and Naming of the Substituent

The substituent attached to position 2 of the oxirane ring is a dichlorinated phenyl group.

-

Primary Substituent: The C6H5 ring is a phenyl group.

-

Secondary Substituents: The phenyl ring is itself substituted with two chlorine atoms, designated by the prefix "dichloro-".

-

Numbering the Phenyl Ring: The carbon atom of the phenyl ring that is attached to the oxirane is assigned position 1'. The ring is then numbered to give the chlorine atoms the lowest possible locants, which in this case are positions 2' and 5'.

Combining these elements, the full name of the substituent is (2,5-Dichlorophenyl) . The parentheses are crucial as they enclose a complex substituent to avoid ambiguity.

Step 4: Assembling the Final Name

By combining the locant, the substituent name, and the parent name, we arrive at the final, unambiguous IUPAC name: 2-(2,5-Dichlorophenyl)oxirane .

The logical workflow for this naming process is visualized in the diagram below.

Caption: Logical workflow for the systematic IUPAC naming of 2-(2,5-Dichlorophenyl)oxirane.

The Imperative of Stereochemistry

The name 2-(2,5-Dichlorophenyl)oxirane is structurally correct but incomplete for most applications in drug development. The carbon at position 2 of the oxirane ring is a stereocenter. Consequently, the molecule exists as a pair of enantiomers:

-

(R)-2-(2,5-Dichlorophenyl)oxirane

-

(S)-2-(2,5-Dichlorophenyl)oxirane

For APIs, it is often the case that only one enantiomer provides the desired therapeutic effect, while the other may be inactive or, in some cases, responsible for adverse effects. Therefore, specifying the absolute stereochemistry using the Cahn-Ingold-Prelog (CIP) priority rules is a mandatory step for any process targeting a single enantiomer.

A Self-Validating System: Synthesis and Analytical Characterization

A name is only as trustworthy as the methods used to confirm the corresponding structure. In a drug development setting, the synthesis of a compound is inextricably linked to its analytical characterization. This dual approach forms a self-validating system, ensuring that the material produced matches the intended chemical entity.

Plausible Synthetic Protocol: Epoxidation of an Alkene

A standard and reliable method for synthesizing aryl oxiranes is the epoxidation of the corresponding styrene derivative.[5][14] In this case, 2,5-dichlorostyrene would serve as the logical starting material.

Experimental Protocol: Synthesis of 2-(2,5-Dichlorophenyl)oxirane

-

Dissolution: Dissolve 1.0 equivalent of 2,5-dichlorostyrene in a suitable chlorinated solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add 1.1 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-(2,5-Dichlorophenyl)oxirane.

Analytical Confirmation

The identity and purity of the synthesized product must be rigorously confirmed using a suite of analytical techniques. The expected data serves as a reference to validate the structure corresponding to the IUPAC name.

| Analytical Technique | Parameter | Expected Observation for 2-(2,5-Dichlorophenyl)oxirane |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to the aromatic protons (approx. 7.2-7.4 ppm) and the diastereotopic oxirane protons (approx. 2.7-3.9 ppm). |

| ¹³C NMR | Chemical Shift (δ) | Signals for the aromatic carbons (approx. 125-140 ppm) and the two oxirane carbons (approx. 45-55 ppm). |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺ | Expected m/z of 188.0 for C₈H₆Cl₂O, with a characteristic isotopic pattern for two chlorine atoms. |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic C-O-C stretching of the epoxide ring (approx. 1250 cm⁻¹ and 800-900 cm⁻¹). |

The interplay between synthesis and analysis provides definitive structural confirmation, as depicted below.

Caption: Integrated workflow demonstrating the synthesis and subsequent analytical validation.

Conclusion

The IUPAC name 2-(2,5-Dichlorophenyl)oxirane is derived from a systematic application of established rules governing heterocycles and substituted aromatic compounds. For professionals in drug discovery and development, a thorough understanding of these rules is indispensable. It ensures clear communication, supports the integrity of chemical data, and forms a critical part of the rigorous documentation required for regulatory submission. The name itself, when backed by robust synthetic and analytical validation, represents a precise and trustworthy descriptor of a specific chemical entity with potential applications in medicinal chemistry.

References

- Filo. (2025, November 1). IUPAC rules for epoxides nomenclature.

-

Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link]

- ChemTalk. (2025, December 29). Understanding Epoxide Nomenclature: A Guide to Naming These Unique Compounds.

-

University of Calgary. (n.d.). Epoxides. Retrieved from [Link]

- University of Wisconsin. (n.d.). Ethers & Epoxides.

- Depperman, E. (2020, April 23). Naming Epoxides [Video]. YouTube.

-

Chad's Prep. (n.d.). Nomenclature of Epoxides. Retrieved from [Link]

- University of Illinois. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds.

- UCLA. (n.d.). IUPAC Rules.

- Chad's Prep. (2021, January 29). 13.4 Naming Epoxides | Organic Chemistry [Video]. YouTube.

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Chemistry LibreTexts. (2020, May 30). Overview of the IUPAC Naming Strategy. Retrieved from [Link]

- Leah4sci. (2013, March 22).

- Oregon State University. (n.d.). Nomenclature of Ethers and Epoxides.

- Tavares da Silva, E. J., & Rasteiro, F. (2020). Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry, 112327.

- Open Access Pub. (n.d.). Epoxides. Journal of New Developments in Chemistry.

- ResearchGate. (n.d.). Epoxides: Developability as Active Pharmaceutical Ingredients and Biochemical Probes. Request PDF.

- Google Patents. (n.d.). Process for the preparation of oxiranes.

- ResearchGate. (n.d.). Solid-State Characterization of 2-[(2,6-Dichlorophenyl)

-

MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

-

Britannica. (2026, January 29). Epoxide. Retrieved from [Link]

- White Rose Research Online. (2025, March 21). Poly(amino acid)

- PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207)....

- BenchChem. (n.d.). Stability of (2r)-2-(3,4-Dichlorophenyl)oxirane under acidic vs basic conditions.

- ResearchGate. (2019, October 4). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl....

- MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.

-

Chemistry LibreTexts. (2020, May 30). Synthesis of Epoxides. Retrieved from [Link]

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. cuyamaca.edu [cuyamaca.edu]

- 3. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openaccesspub.org [openaccesspub.org]

- 5. researchgate.net [researchgate.net]

- 6. Epoxide Syntheses and Ring-Opening Reactions in Drug Development | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IUPAC rules for epoxides nomenclature | Filo [askfilo.com]

- 10. Ethers & Epoxides [colapret.cm.utexas.edu]

- 11. Nomenclature of Epoxides - Chad's Prep® [chadsprep.com]

- 12. Nomenclature of Ethers and Epoxides [sites.science.oregonstate.edu]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 2-(2,5-Dichlorophenyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-Dichlorophenyl)oxirane is a halogenated aromatic epoxide of significant interest in medicinal chemistry and drug development. Its rigid three-membered oxirane ring, coupled with the electronically distinct dichlorophenyl moiety, presents a unique scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2,5-Dichlorophenyl)oxirane, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The presented data, while predictive in the absence of comprehensive published experimental spectra, is founded on the analysis of structurally analogous compounds and established spectroscopic principles.

Chemical Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the molecular architecture of 2-(2,5-Dichlorophenyl)oxirane.

| Property | Value |

| Chemical Formula | C₈H₆Cl₂O |

| Molecular Weight | 189.04 g/mol |

| CAS Number | 2783-27-9 |

| Physical Form | Predicted to be a liquid at room temperature |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(2,5-Dichlorophenyl)oxirane is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~3050-3100 | C-H stretch (aromatic) | Medium |

| ~2990-3050 | C-H stretch (oxirane ring) | Medium |

| ~1600, 1475, 1400 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1250 | C-O-C asymmetric stretch (oxirane ring) | Strong |

| ~880, 820 | C-O-C symmetric stretch (oxirane ring) | Strong |

| ~1100-1000 | C-Cl stretch | Strong |

| ~800-850 | C-H out-of-plane bend (aromatic) | Strong |

Interpretation of the IR Spectrum

The IR spectrum provides a fingerprint of the molecule. The presence of the oxirane ring is strongly indicated by the characteristic C-O-C stretching vibrations, typically appearing as strong bands around 1250 cm⁻¹ (asymmetric) and in the 950-810 cm⁻¹ region (symmetric). The aromatic nature of the compound is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1400 cm⁻¹ region. The strong absorption due to the C-Cl bonds is expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for obtaining the IR spectrum of liquid and solid samples with minimal preparation.[1]

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[2] Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of 2-(2,5-Dichlorophenyl)oxirane directly onto the center of the ATR crystal.[3]

-

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Predicted NMR correlations for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Ion | Interpretation |

| 188/190/192 | [M]⁺ | Molecular ion peak (showing isotopic pattern for two chlorine atoms) |

| 153/155 | [M - Cl]⁺ | Loss of a chlorine atom |

| 145 | [M - CH₂O]⁺ | Loss of formaldehyde from the molecular ion |

| 119 | [C₇H₄Cl]⁺ | Dichlorophenyl cation |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

Interpretation of the Mass Spectrum

The mass spectrum under electron ionization (EI) conditions is expected to show a prominent molecular ion peak ([M]⁺) at m/z 188, with characteristic isotopic peaks at m/z 190 and 192 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). [4]Common fragmentation pathways for epoxides include the loss of small neutral molecules. A significant fragment would likely arise from the cleavage of the C-C bond of the oxirane ring, leading to the formation of a stable dichlorobenzoyl cation or related fragments. The base peak in the spectrum could correspond to a fragment resulting from a rearrangement followed by fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a radical cation (the molecular ion) and various fragment ions. [5]3. Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Conclusion

The spectroscopic data presented in this guide, though predictive, offer a robust framework for the identification and characterization of 2-(2,5-Dichlorophenyl)oxirane. The combination of IR, NMR, and MS provides complementary information that, when analyzed together, allows for a confident structural assignment. Researchers and scientists working with this compound are encouraged to use this guide as a reference for interpreting their own experimental data and for designing further studies involving this versatile chemical entity.

References

-

Bruker. (n.d.). NMR Spectrometers. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectroscopy of Monoclinic Tungsten Oxide. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, December 28). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

YouTube. (2015, November 2). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

chemrevise. (n.d.). 7. Mass spectra and IR. Retrieved from [Link]

-

ResearchGate. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

ScienceDirect. (n.d.). Infrared spectroscopy of gas-phase zirconium oxide clusters. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

ResearchGate. (2021, April 10). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

Sources

1H NMR spectral analysis of 2-(2,5-Dichlorophenyl)oxirane

Topic: 1H NMR Spectral Analysis of 2-(2,5-Dichlorophenyl)oxirane Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectral characteristics of 2-(2,5-Dichlorophenyl)oxirane (CAS: 99518-30-8). A critical intermediate in the synthesis of antifungal agents (e.g., isoconazole analogs) and agrochemicals, this compound presents a unique spectral fingerprint defined by its 2,5-disubstituted aromatic system and the AMX spin system of the epoxide ring.

This document moves beyond basic peak listing to explore the causality of chemical shifts, the specific coupling constants (

Part 1: Structural Context & Synthetic Origins

To accurately interpret the NMR spectrum, one must understand the chemical environment and potential impurities introduced during synthesis. The standard route to 2-(2,5-Dichlorophenyl)oxirane is the Corey-Chaykovsky reaction .

1.1 Synthetic Pathway & Impurity Profile

The reaction involves the attack of a sulfur ylide (generated from trimethylsulfoxonium iodide) on 2,5-dichlorobenzaldehyde.

Figure 1: Synthetic pathway highlighting key spectroscopic markers for purity assessment.

Critical Quality Attributes (CQA):

-

Starting Material: The disappearance of the aldehyde proton singlet at ~10.4 ppm is the primary indicator of reaction completion.

-

Solvent Trap: The reaction uses DMSO.[1] Residual DMSO (

-DMSO or non-deuterated) appears as a sharp singlet at 2.62 ppm (in

Part 2: Theoretical NMR Prediction & Logic

The molecule is divided into two distinct magnetic environments: the Aliphatic Epoxide Ring (3 protons) and the Aromatic Ring (3 protons).

2.1 The Epoxide AMX System

The three protons on the oxirane ring form a classic AMX spin system (or ABX depending on field strength). Due to the chiral center at C1 (benzylic position), the two methylene protons at C2 are diastereotopic (

- (Benzylic Methine): Deshielded by the aromatic ring and oxygen.

-

(Methylene, trans to Aryl): Shielded relative to

-

(Methylene, cis to Aryl): Shielded relative to

2.2 The 2,5-Dichlorophenyl Pattern

The substitution pattern creates a specific splitting tree:

-

H-6 (Position 6): Isolated from H-3/H-4 by the Chlorine at C5 and Epoxide at C1. It shows only a small meta-coupling to H-4.

-

H-3 & H-4: These are adjacent (ortho). H-3 is a doublet; H-4 is a doublet of doublets (ortho to H-3, meta to H-6).

Part 3: Detailed Spectral Analysis (Experimental)

Solvent: Chloroform-d (

3.1 The Aliphatic Region (Epoxide)

This region is the most diagnostic for the formation of the three-membered ring.

| Proton Label | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| 3.95 – 4.05 | dd | Most downfield aliphatic signal due to proximity to the phenyl ring and oxygen. | ||

| 3.10 – 3.20 | dd | cis to the phenyl ring. Typically downfield of the trans proton in styrene oxides. | ||

| 2.75 – 2.85 | dd | trans to the phenyl ring. Upfield signal. |

Technical Note on Couplings:

In epoxides, the geminal coupling (

3.2 The Aromatic Region

The 2,5-dichloro substitution simplifies the aromatic region compared to a monosubstituted benzene.

| Proton Label | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H-3 | 7.30 – 7.35 | d | Ortho to H-4. Deshielded by adjacent Cl at C2. | |

| H-4 | 7.20 – 7.25 | dd | Ortho to H-3, Meta to H-6. | |

| H-6 | 7.45 – 7.50 | d | Ortho to the epoxide ring. Often the most deshielded due to anisotropy of the epoxide and Cl at C5. |

(Note: Exact chemical shifts may vary by

Part 4: Visualization of Spectral Logic

The following diagram illustrates the decision tree for assigning the complex multiplets found in this spectrum.

Figure 2: Logic flow for spectral assignment and structural verification.

Part 5: Experimental Protocol

To ensure data integrity and reproducibility (Trustworthiness), follow this standardized protocol.

5.1 Sample Preparation

-

Mass: Weigh 5–10 mg of the oxirane.

-

Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.-

Why TMS? The aromatic region is crowded; precise referencing at 0.00 ppm is crucial for reporting accurate shifts.

-

-

Filtration: If the solution is cloudy (common if NaH salts from synthesis remain), filter through a small plug of glass wool into the NMR tube. Suspended solids cause line broadening, obscuring the fine epoxide couplings.

5.2 Acquisition Parameters (400 MHz Instrument)

-

Pulse Sequence: Standard 1H (zg30 or equivalent).

-

Spectral Width: -2 to 14 ppm (to catch aldehyde impurities).

-

Relaxation Delay (D1):

2.0 seconds. (Epoxide protons have slower relaxation; insufficient delay cuts integration accuracy). -

Scans (NS): 16 or 32 (Sufficient for >5 mg sample).

-

Acquisition Time (AQ):

3.0 seconds (High digital resolution is needed for small

5.3 Processing

-

Phasing: Apply manual phasing. Automatic phasing often distorts the "roofing" effect of the ABX systems.

-

Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration of the aliphatic region.

-

Integration: Normalize the methine proton (

) at ~4.0 ppm to 1.00. The aromatic region should integrate to 3.00.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on AMX systems and epoxide coupling constants).

-

Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[2][3] Organometallics, 29(9), 2176–2179.

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 2384 (Styrene Oxide analog data).

Sources

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(2,5-Dichlorophenyl)oxirane

Foreword: Charting the Unseen

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone of this endeavor, offering unparalleled sensitivity and structural insight. This guide provides an in-depth exploration of the mass spectrometric fragmentation behavior of 2-(2,5-Dichlorophenyl)oxirane, a compound of interest in synthetic chemistry and potentially in pharmaceutical research. While empirical data for this specific molecule is not widely published, this document leverages fundamental principles of mass spectrometry and extensive experience with related chemical structures to present a predictive yet robust analysis of its fragmentation pathways. Our aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how this molecule behaves under mass spectrometric analysis, thereby facilitating its identification and characterization in complex matrices.

Introduction: The Significance of 2-(2,5-Dichlorophenyl)oxirane

2-(2,5-Dichlorophenyl)oxirane, with a molecular formula of C₈H₆Cl₂O and a monoisotopic mass of approximately 187.98 g/mol , belongs to the epoxide class of compounds.[1] Epoxides are highly reactive three-membered cyclic ethers, making them valuable intermediates in organic synthesis. The presence of a dichlorinated phenyl ring suggests potential applications in agrochemicals or as a precursor for pharmaceutical agents, where halogenated aromatic moieties are common for modulating metabolic stability and binding affinity. Understanding its fragmentation pattern is crucial for its unambiguous identification in reaction mixtures, for metabolic profiling, and for quality control purposes.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of 2-(2,5-Dichlorophenyl)oxirane under electron ionization (EI) is anticipated to be governed by the interplay between the strained oxirane ring and the stable, yet electronically influenced, dichlorophenyl group. The initial ionization event will likely involve the removal of an electron from either the oxygen lone pair or the π-system of the aromatic ring, leading to the formation of a molecular ion (M•⁺) at m/z 188 (considering the major isotopes ³⁵Cl). The subsequent fragmentation will proceed through several key pathways aimed at achieving greater stability.

Alpha-Cleavage: A Dominant Pathway for Epoxides

A hallmark of the mass spectrometry of ethers and epoxides is the propensity for alpha-cleavage, the breaking of a bond adjacent to the oxygen atom.[2][3] This process is driven by the formation of a stable oxonium ion. For 2-(2,5-Dichlorophenyl)oxirane, two primary alpha-cleavage routes are plausible:

-

Cleavage of the C-C bond of the oxirane ring: This would lead to the formation of a stabilized benzylic cation.

-

Cleavage of the benzylic C-C bond: This would result in the formation of a dichlorophenyl radical and a formyloxonium ion.

Given the stability of the resulting fragments, these alpha-cleavage pathways are expected to be significant contributors to the overall mass spectrum.

Ring Opening and Rearrangement

The strained nature of the oxirane ring makes it susceptible to ring-opening reactions upon ionization. This can be followed by rearrangements to form more stable intermediates, which then undergo further fragmentation. A likely rearrangement involves the migration of a hydrogen atom, leading to the formation of a radical cation of 2,5-dichlorophenylacetaldehyde. This intermediate can then fragment through characteristic pathways for aldehydes, such as the loss of a CHO group.

Fragmentation of the Dichlorophenyl Moiety

The dichlorophenyl group will also influence the fragmentation pattern. Characteristic losses from the aromatic ring include the expulsion of a chlorine radical (Cl•) or a neutral HCl molecule. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum, with characteristic M+2 peaks for chlorine-containing fragments.

The following diagram illustrates the predicted major fragmentation pathways for 2-(2,5-Dichlorophenyl)oxirane under electron ionization.

Caption: Predicted EI fragmentation pathways of 2-(2,5-Dichlorophenyl)oxirane.

Tabulated Summary of Predicted Fragment Ions

The following table summarizes the major predicted fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The presence of two chlorine atoms will result in characteristic isotopic patterns.

| m/z (for ³⁵Cl) | Proposed Ion Structure | Formation Pathway | Notes |

| 188 | [C₈H₆Cl₂O]•⁺ | Molecular Ion | Exhibits characteristic M, M+2, M+4 isotopic pattern |

| 159 | [C₇H₄Cl₂]⁺ | Loss of CHO• from M•⁺ | Likely a dichlorotropylium ion |

| 145 | [C₆H₃Cl₂]⁺ | Loss of C₂H₃O• from M•⁺ | Dichlorophenyl cation |

| 125 | [C₈H₆ClO]⁺ | Loss of Cl• from M•⁺ | |

| 110 | [C₆H₃Cl]⁺ | Loss of Cl• from [C₆H₃Cl₂]⁺ | Chlorophenyl cation |

| 75 | [C₆H₃]⁺ | Loss of Cl• from [C₆H₃Cl]⁺ | Phenyl cation |

Experimental Protocol: A Self-Validating System

To empirically validate the predicted fragmentation patterns, a systematic experimental approach is required. The following protocol outlines a robust methodology for the analysis of 2-(2,5-Dichlorophenyl)oxirane using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 2-(2,5-Dichlorophenyl)oxirane in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Serially dilute the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL. This concentration range will help in observing the fragmentation pattern at different signal intensities and assess for any concentration-dependent effects.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Injector: Split/splitless injector, operated in splitless mode for 1 minute to maximize sensitivity.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column, such as an Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

Rationale: This program allows for good separation from potential impurities while ensuring the elution of the target analyte as a sharp peak.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Acquisition: Full scan mode.

The following workflow diagram illustrates the experimental process.

Caption: Experimental workflow for GC-MS analysis of 2-(2,5-Dichlorophenyl)oxirane.

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide provides a comprehensive, albeit predictive, overview of the mass spectrometric fragmentation of 2-(2,5-Dichlorophenyl)oxirane. By applying established principles of fragmentation for epoxides and halogenated aromatic compounds, we have proposed the most probable fragmentation pathways and the resulting characteristic ions. The detailed experimental protocol offers a robust framework for the empirical validation of these predictions. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this molecule in their analytical workflows. The convergence of theoretical prediction and rigorous experimental validation is the cornerstone of scientific integrity and advancement in the field of mass spectrometry.

References

-

Klyba, L. V., Bochkarev, V. N., Brandsma, L., Tarasova, O. A., Vvedensky, V. Yu., Nedolya, N. A., & Trofimov, B. A. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2001(9), 117-124. [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. (R)-2-(2,5-Dichlorophenyl)oxirane. [Link]

Sources

FTIR Analysis of 2-(2,5-Dichlorophenyl)oxirane: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the analysis of 2-(2,5-Dichlorophenyl)oxirane using Fourier Transform Infrared (FTIR) Spectroscopy. As a key intermediate in the synthesis of various pharmaceutical compounds, rigorous characterization of this molecule is paramount. This document moves beyond a simple procedural outline, offering in-depth scientific rationale for experimental choices, a detailed protocol grounded in best practices, and a thorough guide to spectral interpretation. We will explore the characteristic vibrational modes of the oxirane ring and the dichlorophenyl moiety, providing researchers with the necessary tools to verify molecular identity, assess purity, and monitor reaction kinetics.

Introduction: The Significance of 2-(2,5-Dichlorophenyl)oxirane and the Role of FTIR

2-(2,5-Dichlorophenyl)oxirane is a substituted epoxide of significant interest in medicinal chemistry and drug development. Its strained three-membered oxirane ring serves as a potent electrophilic site, making it a versatile precursor for the synthesis of more complex molecules through ring-opening reactions[1]. The dichlorophenyl group modulates the molecule's electronic properties and steric profile, influencing its reactivity and subsequent biological activity.

Given its role as a critical building block, confirming the structural integrity of 2-(2,5-Dichlorophenyl)oxirane is a non-negotiable step in any synthetic workflow. Fourier Transform Infrared (FTIR) spectroscopy is an ideal analytical technique for this purpose[2]. It is a rapid, non-destructive method that provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups[3]. For this specific molecule, FTIR allows for the unambiguous identification of the key oxirane ring and the substituted aromatic system, making it an indispensable tool for identity confirmation and quality control.

Core Principles: Vibrational Modes of a Substituted Epoxide

FTIR spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a characteristic spectrum of absorbance versus wavenumber (cm⁻¹)[3].

For 2-(2,5-Dichlorophenyl)oxirane, the primary functional groups of interest are:

-

The Oxirane (Epoxide) Ring: This strained ring system has several characteristic vibrational modes, including symmetric and asymmetric C-O stretching, C-C stretching, and ring "breathing" or deformation modes. These peaks are highly diagnostic for the presence of the epoxide.

-

The 2,5-Dichlorophenyl Group: This aromatic system exhibits C=C stretching within the ring, aromatic C-H stretching, and out-of-plane C-H bending. The substitution pattern (1,2,4-trisubstituted) gives rise to a distinctive pattern in the fingerprint region. Furthermore, the carbon-chlorine (C-Cl) bonds have their own characteristic stretching frequencies.

-

Aliphatic C-H Bonds: The C-H bonds on the oxirane ring also produce characteristic stretching and bending vibrations.

A comprehensive analysis involves identifying and assigning peaks corresponding to all these groups to build a complete and validated structural profile.

Interpreting the Spectrum: Predicted Vibrational Assignments

The following sections detail the expected wavenumber regions for the key functional groups of 2-(2,5-Dichlorophenyl)oxirane. This predictive framework is essential for interpreting an experimental spectrum.

Aromatic System: The Dichlorophenyl Group

-

Aromatic C-H Stretch: A weak to medium intensity band is expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. Its presence confirms the sp² hybridized C-H bonds of the benzene ring[4].

-

Aromatic C=C Stretch: The benzene ring itself produces a series of medium to sharp bands from the stretching of its carbon-carbon double bonds. These are typically found in the 1620-1450 cm⁻¹ region[4][5]. For a 1,2,4-trisubstituted ring, one can expect distinct peaks around 1605, 1580, and 1510 cm⁻¹[5].

-

Aromatic C-H Out-of-Plane (OOP) Bending: The pattern of C-H bending below 900 cm⁻¹ is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted ring, a strong band is expected in the 880-800 cm⁻¹ range.